

# Application Note: Quantification of Propylthiouracil in Human Plasma by HPLC-MS/MS

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## Compound of Interest

Compound Name: *Propylthiouracil*

Cat. No.: *B1679721*

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Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note details a robust and sensitive method for the quantification of **Propylthiouracil** (PTU) in human plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). **Propylthiouracil** is a crucial medication for managing hyperthyroidism, and its accurate measurement in plasma is vital for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.<sup>[1][2]</sup> The described method utilizes a simple liquid-liquid extraction procedure for sample preparation and employs Methylthiouracil (MTU) as an internal standard (IS) to ensure accuracy and precision.<sup>[1][3]</sup> The method has been validated following FDA and ICH guidelines and demonstrates excellent linearity, accuracy, precision, and stability.<sup>[3]</sup>

## Introduction

**Propylthiouracil** (PTU) is a thionamide medication widely used in the treatment of hyperthyroidism and thyrotoxicosis.<sup>[2][3]</sup> It functions by inhibiting the synthesis of thyroid hormones. Due to its potential for hepatotoxicity, particularly in the pediatric population, precise monitoring of its plasma concentrations is essential for optimizing therapeutic outcomes and minimizing adverse effects.<sup>[2][3]</sup> HPLC-MS/MS has emerged as the preferred analytical technique for the quantification of PTU in biological matrices due to its high sensitivity,

selectivity, and speed.<sup>[1][3]</sup> This application note provides a detailed protocol for the determination of PTU in human plasma, suitable for both research and clinical applications.

## Experimental

### Materials and Reagents

- Propylthiouracil (PTU, purity >98%)
- Methylthiouracil (MTU, Internal Standard, purity >98%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ethyl acetate (HPLC grade)
- Water (deionized, 18.2 MΩ·cm)
- Human plasma (drug-free)
- All other chemicals were of analytical grade.

### Instrumentation

An HPLC system coupled with a triple quadrupole mass spectrometer was used for the analysis.

- HPLC System: Agilent 1290 Infinity II LC System or equivalent
- Mass Spectrometer: AB SCIEX QTRAP 5500 system or equivalent
- Analytical Column: ZORBAX Extend-C18 column (2.1 × 50 mm, 1.8 μm) or Phenomenex Gemini C18 (4.6 mm × 150 mm, 5 μm).<sup>[1][3]</sup>

### Standard Solutions

- Stock Solutions (1 mg/mL): PTU and MTU stock solutions were prepared by dissolving the accurately weighed compounds in methanol.
- Working Solutions: Working solutions of PTU for calibration standards and quality control (QC) samples were prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water.
- Internal Standard Working Solution (10  $\mu$ M): The MTU stock solution was diluted with acetonitrile to achieve the final concentration.[\[3\]](#)

## Sample Preparation

Two common and effective methods for sample preparation are presented below:

### Protocol 1: Liquid-Liquid Extraction (LLE)[\[1\]](#)

- Pipette 200  $\mu$ L of human plasma into a microcentrifuge tube.
- Add 50  $\mu$ L of the MTU internal standard working solution.
- Add 1 mL of ethyl acetate.
- Vortex for 1 minute to ensure thorough mixing.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200  $\mu$ L of the mobile phase.
- Vortex for 30 seconds and inject into the HPLC-MS/MS system.

### Protocol 2: Protein Precipitation (PPT)[\[3\]](#)

- Pipette 100  $\mu$ L of human plasma into a microcentrifuge tube.
- Add 200  $\mu$ L of ice-cold acetonitrile containing the MTU internal standard (10  $\mu$ M).

- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 18,000 x g for 15 minutes at 4°C.[3]
- Transfer the supernatant to an autosampler vial for injection.

## HPLC-MS/MS Conditions

The following table summarizes the optimized HPLC and MS/MS parameters.

Parameter	Condition
HPLC	
Column	ZORBAX Extend-C18 (2.1 × 50 mm, 1.8 µm)[3]
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	Acetonitrile[4]
Gradient	A gradient elution can be optimized, for example: 0-0.5 min, 10% B; 0.5-2.0 min, 10-90% B; 2.0-2.5 min, 90% B; 2.5-2.6 min, 90-10% B; 2.6-3.0 min, 10% B.
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40°C
MS/MS	
Ionization Mode	Electrospray Ionization (ESI), Negative[1][3]
MRM Transitions (m/z)	PTU: 169.2 > 58.05; MTU (IS): 141.0 > 58.00[3]
Declustering Potential (DP)	-60 V[1]
Collision Energy (CE)	-26 eV[1]
Collision Exit Potential (CXP)	-5 V[1]
Source Temperature	500°C

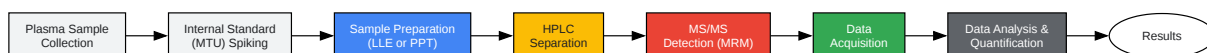
## Method Validation

The bioanalytical method was validated according to the FDA and ICH guidelines, assessing selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[3]

## Quantitative Data Summary

Validation Parameter	Result
Linearity Range	20 - 5000 ng/mL[1]
Correlation Coefficient ( $r^2$ )	> 0.99
Lower Limit of Quantification (LLOQ)	20 ng/mL[1]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$
Mean Recovery	PTU: >85%; MTU: >65%[5]
Matrix Effect	Not significant
Stability	Stable under various storage conditions (bench-top, freeze-thaw, and long-term).[1]

## Experimental Workflow



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